![molecular formula C10H11N3O2 B12551093 3-Oxo-2-[(E)-phenyldiazenyl]butanamide CAS No. 142527-51-3](/img/structure/B12551093.png)
3-Oxo-2-[(E)-phenyldiazenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-[(E)-phenyldiazenyl]butanamide is an organic compound with the molecular formula C10H11NO2. It is also known by other names such as Acetoacetanilide and Acetoacetic anilide . This compound is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a butanamide structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Oxo-2-[(E)-phenyldiazenyl]butanamide can be synthesized through several methods. One common synthetic route involves the reaction of acetoacetic acid with aniline in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-[(E)-phenyldiazenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-[(E)-phenyldiazenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-[(E)-phenyldiazenyl]butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biological effects. The diazenyl group plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetoacetanilide: Similar structure but lacks the diazenyl group.
Acetoacetic anilide: Another name for the same compound.
N-Phenylacetoacetamide: Similar structure with slight variations in functional groups.
Uniqueness
3-Oxo-2-[(E)-phenyldiazenyl]butanamide is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
142527-51-3 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-oxo-2-phenyldiazenylbutanamide |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)9(10(11)15)13-12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,15) |
InChI-Schlüssel |
SJCDMSODHCQRIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)N)N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


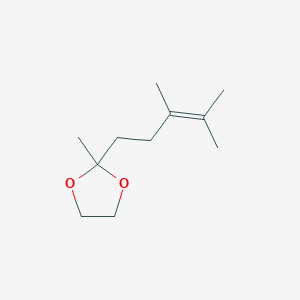
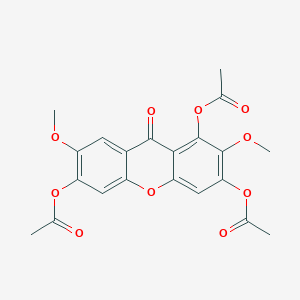
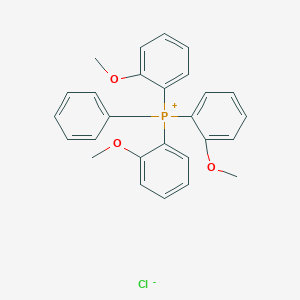
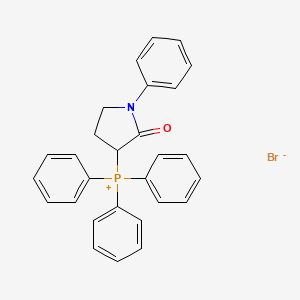
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)


![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
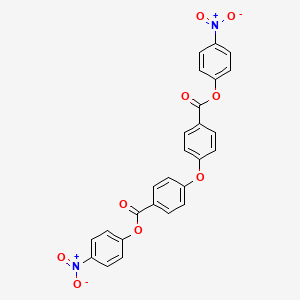
![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)
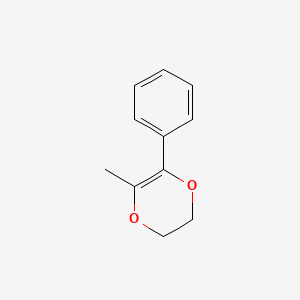
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
